molecular formula C14H18F3NO3 B13200330 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid

5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid

Cat. No.: B13200330
M. Wt: 305.29 g/mol
InChI Key: PRKMHKBAAOKYPJ-UHFFFAOYSA-N
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Description

5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a benzyloxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a halogenated hexanoic acid derivative under basic conditions to form the benzyloxy intermediate.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiols (RSH).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving amino acids and their derivatives.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(methoxy)-3-(trifluoromethyl)hexanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-Amino-4-(benzyloxy)-3-(methyl)hexanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is unique due to the presence of both a benzyloxy group and a trifluoromethyl group, which confer distinct chemical and physical properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18F3NO3

Molecular Weight

305.29 g/mol

IUPAC Name

5-amino-4-phenylmethoxy-3-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C14H18F3NO3/c1-9(18)13(11(7-12(19)20)14(15,16)17)21-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,18H2,1H3,(H,19,20)

InChI Key

PRKMHKBAAOKYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(CC(=O)O)C(F)(F)F)OCC1=CC=CC=C1)N

Origin of Product

United States

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